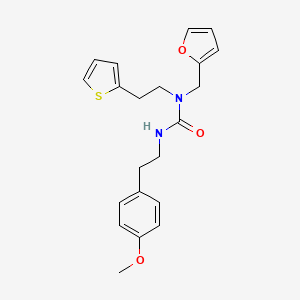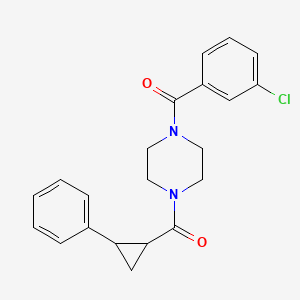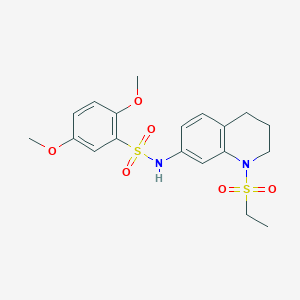
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains a sulfonyl group, a tetrahydroquinoline group, and a dimethoxybenzene group . The sulfonyl group is a functional group found primarily in sulfones, or a substituent obtained from a sulfonic acid by the removal of the hydroxyl group . Tetrahydroquinoline is a heterocyclic compound consisting of a quinoline that has been fully reduced. Dimethoxybenzene refers to the substitution of two methoxy groups (-OCH3) on a benzene ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the molecule. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. Sulfonyl groups are generally unreactive, but can be reduced to the sulfide with certain reagents . The reactivity of the tetrahydroquinoline and dimethoxybenzene groups would depend on their specific positions in the molecule .Wissenschaftliche Forschungsanwendungen
Pro-Apoptotic Effects in Cancer Cells
Sulfonamide derivatives have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds have shown significant potential in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes. Activation of apoptotic pathways is mediated through the phosphorylation of p38 and ERK, suggesting a mechanism for their anti-cancer effects (Cumaoğlu et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been identified as potent inhibitors of various enzymes, including cyclic nucleotide-dependent protein kinases and protein kinase C. These findings highlight the potential of sulfonamides as therapeutic agents for diseases where enzyme modulation can provide relief or treatment. For example, isoquinolinesulfonamides have been shown to inhibit protein kinases significantly, offering a basis for developing novel treatments for diseases mediated by these enzymes (Hidaka et al., 1984).
Antimicrobial Activity
Sulfonamide derivatives have also been synthesized and tested for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains and fungi, indicating their potential as antimicrobial agents. The structural diversity of sulfonamide derivatives allows for the exploration of new antimicrobial compounds with potentially novel mechanisms of action (Vanparia et al., 2010).
Potential in Anticancer and Anti-HIV Research
Further research into sulfonamide derivatives has explored their potential in treating cancer and HIV. Some compounds have demonstrated sensitivity against leukemia cell lines and moderate anti-HIV activity, suggesting a versatile therapeutic profile that could be leveraged in the development of treatments for these diseases (Pomarnacka & Kornicka, 2001).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-11-5-6-14-7-8-15(12-17(14)21)20-29(24,25)19-13-16(26-2)9-10-18(19)27-3/h7-10,12-13,20H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOJNADWWAGQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

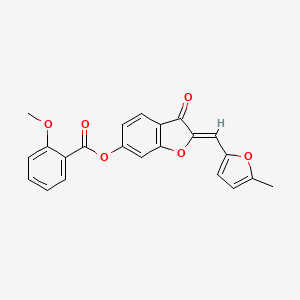

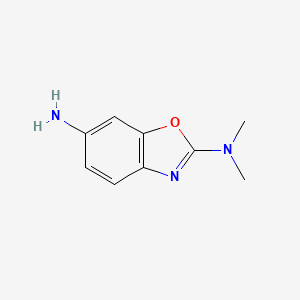
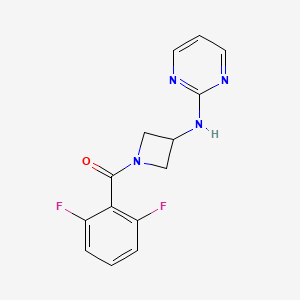
![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2880679.png)

![Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate](/img/structure/B2880681.png)
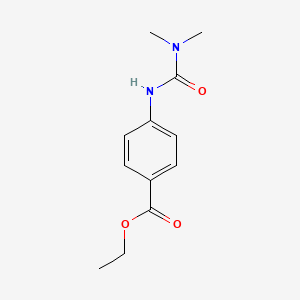
![5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2880688.png)
![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2880689.png)
